molecular formula C19H22N2O B5105344 1-benzyl-N-phenyl-4-piperidinecarboxamide

1-benzyl-N-phenyl-4-piperidinecarboxamide

Cat. No. B5105344
M. Wt: 294.4 g/mol
InChI Key: XSDOUTCGNPXQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-phenyl-4-piperidinecarboxamide, also known as BTCP, is a chemical compound that belongs to the piperidine family of compounds. It was first synthesized in the 1970s and has since been the focus of numerous scientific studies due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-phenyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by binding to and activating mu-opioid receptors. This activation leads to the release of endorphins, which are natural painkillers produced by the body.
Biochemical and Physiological Effects:
1-benzyl-N-phenyl-4-piperidinecarboxamide has been shown to have analgesic properties, meaning it can reduce pain. It has also been shown to have sedative effects, which can make it useful in the treatment of anxiety and insomnia. Additionally, 1-benzyl-N-phenyl-4-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction, as it may be able to reduce the symptoms of withdrawal.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-phenyl-4-piperidinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been well-studied and its properties are well-understood. However, one limitation of using 1-benzyl-N-phenyl-4-piperidinecarboxamide is that it can be difficult to obtain due to its classification as a controlled substance.

Future Directions

There are several future directions for research on 1-benzyl-N-phenyl-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction. Additionally, 1-benzyl-N-phenyl-4-piperidinecarboxamide may be useful in the treatment of depression and anxiety. Further research is needed to fully understand the mechanism of action of 1-benzyl-N-phenyl-4-piperidinecarboxamide and to identify any potential side effects or risks associated with its use.
In conclusion, 1-benzyl-N-phenyl-4-piperidinecarboxamide, or 1-benzyl-N-phenyl-4-piperidinecarboxamide, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in medicine. It has been shown to have analgesic properties and has been investigated as a potential treatment for pain management, drug addiction, and depression. While there are limitations to its use in lab experiments, there are several future directions for research on 1-benzyl-N-phenyl-4-piperidinecarboxamide that may lead to new treatments and therapies.

Synthesis Methods

The synthesis of 1-benzyl-N-phenyl-4-piperidinecarboxamide involves the reaction between benzyl chloride and N-phenylpiperidine. This reaction is catalyzed by sodium hydroxide and occurs in a solvent such as ethanol or methanol. The resulting product is then purified using a process such as recrystallization or chromatography.

Scientific Research Applications

1-benzyl-N-phenyl-4-piperidinecarboxamide has been the subject of numerous scientific studies due to its potential applications in medicine. It has been shown to have analgesic properties and has been investigated as a potential treatment for pain management. Additionally, 1-benzyl-N-phenyl-4-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

1-benzyl-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(20-18-9-5-2-6-10-18)17-11-13-21(14-12-17)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDOUTCGNPXQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.